Comparative Cytotoxicity in MCF-7 Breast Adenocarcinoma: 1-Ketoaethiopinone vs. ortho-Diacetate Aethiopinone
In a direct head-to-head comparison, 1-Ketoaethiopinone (referred to as ketoethiopinone) demonstrated significantly greater potency against MCF-7 breast cancer cells than the closely related derivative ortho-diacetate aethiopinone [1]. This establishes 1-Ketoaethiopinone as the more active cytotoxic principle in this structural series for this specific breast cancer model.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 8.6 μg/mL |
| Comparator Or Baseline | ortho-Diacetate aethiopinone: IC₅₀ = 14.2 μg/mL |
| Quantified Difference | 1-Ketoaethiopinone is ~1.65-fold more potent (lower IC₅₀) than ortho-diacetate aethiopinone |
| Conditions | MTT assay, 48-hour treatment |
Why This Matters
For MCF-7 breast cancer research, 1-Ketoaethiopinone provides a 1.65-fold potency advantage over its diacetate analog, enabling more robust biological effects at equivalent concentrations.
- [1] Khalighi-Sigaroodi F, et al. Abietane diterpenoid of Salvia sahendica Boiss and Buhse potently inhibits MCF-7 breast carcinoma cells by suppression of the PI3K/AKT pathway. RSC Adv. 2015;5:18051-18060. View Source
